[1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid is an organic compound that belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This compound is particularly notable for its potential applications in medicinal chemistry and organic synthesis due to the unique properties imparted by the boron atom.
The compound can be synthesized through various chemical reactions involving starting materials that contain both tetrahydropyridine and boronic acid functionalities. Its relevance in research primarily stems from its use in the development of pharmaceuticals and agrochemicals.
1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid is classified under:
The synthesis of [1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid typically involves several key steps:
The synthesis often requires careful control of reaction conditions including temperature, solvent choice, and reaction time to ensure optimal yields and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compound.
The molecular structure of [1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid features:
The molecular formula is CHBNO, with a molecular weight of approximately 195.03 g/mol. The compound exhibits specific stereochemistry due to the arrangement of substituents around the nitrogen atom in the ring.
[1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid can participate in various chemical reactions:
The reactivity patterns of this compound are influenced by both the tetrahydropyridine moiety and the boronic acid functionality, allowing for diverse synthetic applications in organic chemistry.
The mechanism of action for [1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid primarily revolves around its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly significant in biological systems where it may interact with biomolecules such as enzymes and receptors.
In biological contexts, boronic acids have been shown to inhibit proteases by binding to their active sites through non-covalent interactions followed by covalent modification. This mechanism highlights their potential as therapeutic agents in drug design.
Thermal stability studies indicate that [1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid remains stable up to moderate temperatures before decomposition occurs.
[1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid has several notable applications:
The synthesis of [1-methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid derivatives leverages strategic coupling methodologies to integrate the boronic acid functionality with the tetrahydropyridine core. A prevalent approach involves palladium-catalyzed Suzuki-Miyaura coupling, where 3-bromopyridine serves as the starting material. This undergoes reaction with substituted aryl boronic acids in a toluene-water mixture (1:1) under reflux conditions, using bis(triphenylphosphine)palladium(II) dichloride as a catalyst and potassium carbonate as a base. The reaction proceeds overnight to yield 3-arylpyridine intermediates, confirmed via ¹H NMR aromatic proton peaks at 6.9–7.8 ppm [1].
Subsequent N-methylation is achieved using methyl iodide in acetone at ambient temperature, evidenced by a characteristic singlet at 2.51 ppm in NMR spectra. The final step involves partial reduction of the pyridine ring using sodium borohydride in methanol, producing the 1,2,5,6-tetrahydropyridine scaffold. Key spectral indicators include a triplet for the olefinic proton (6.2–6.35 ppm) and aliphatic proton multiplets (2.4–3.3 ppm) [1]. Optimization studies reveal that solvent selection significantly impacts yield: tetrahydrofuran (THF) enhances boronate ester stability during coupling, while dichloromethane facilitates N-methylation. This three-step sequence achieves yields of 77–92% with high purity (96–99%) [1] [5].
Process refinements include:
Table 1: Optimization of Suzuki Coupling for Tetrahydropyridine-Boronic Acid Hybrids
Catalyst System | Solvent | Temperature | Yield Range | Key Applications |
---|---|---|---|---|
Pd(PPh₃)₂Cl₂ / K₂CO₃ | Toluene/H₂O | Reflux | 77–92% | 3-Aryl-N-methyl-THP derivatives [1] |
PdCl₂(dppf) / KOAc | Dioxane | 80°C | 85–90% | N-Boc-protected analogs [5] |
Pd(OAc)₂ / SPhos / Cs₂CO₃ | THF/H₂O | 60°C | 88–93% | Imidazopyridine conjugates [9] |
Functionalization of the boronic acid group in tetrahydropyridine systems enables diverse derivatization, critical for pharmacological applications. The pinacol ester moiety (e.g., [1-methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester) serves as a key handle, enhancing stability while retaining reactivity for cross-coupling. This esterification is typically performed using pinacolborane under acidic catalysis, followed by hydrochloride salt formation to improve crystallinity and solubility [10].
Late-stage diversification employs Suzuki-Miyaura reactions to forge C–C bonds between the boronic ester and aryl/heteroaryl halides. For example, coupling with 1-iodo-4-nitrobenzene yields nitroaryl-functionalized tetrahydropyridines, which undergo further reduction to anilines for amide coupling [9]. Similarly, Buchwald-Hartwig amination allows C–N bond formation, expanding access to amino-substituted analogs [9].
The electronic nature of substituents profoundly influences biological activity. Electron-withdrawing groups (e.g., –CF₃, –CN) at the para-position of the aryl ring enhance acetylcholinesterase (AChE) inhibition by modulating boron Lewis acidity, while electron-donating groups (e.g., –OCH₃) diminish activity:
Table 2: Impact of Aryl Substituents on AChE Inhibition
Compound | R Group | Electron Effect | IC₅₀ (nM, Electric Eel AChE) |
---|---|---|---|
5a | 4-CF₃ | Withdrawing | 49.5 |
5b | 4-CN | Withdrawing | 64.0 |
5e | 4-OCH₃ | Donating | No inhibition |
5d | 4-Cl | Weak withdrawing | 806 |
Data sourced from Ellman assay [1]
Microwave-assisted coupling in microdroplets accelerates iminoboronate and diazaborine formation, achieving rate enhancements up to 10³-fold compared to bulk reactions [3].
Boronic acids are prone to dehydration and trimerization, necessitating protection for handling and synthetic manipulation. The pinacol ester is most frequently employed for [1-methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid due to its crystallinity, chromatographic stability, and direct utility in Suzuki couplings. However, it requires acidic hydrolysis (e.g., HCl/THF) for deprotection, which may compromise acid-sensitive substrates [7].
Alternative protecting groups address limitations:
Table 3: Protecting Group Comparison for Boronic Acids
Protecting Group | Stability | Deprotection Method | Advantages |
---|---|---|---|
Pinacol ester | Stable to silica gel | 1. Acidic hydrolysis (HCl) 2. NaIO₄ trapping | Direct use in Suzuki coupling; crystalline [7] |
MIDA ester | Resists hydrolysis/oxidation | Mild base (NaOH) | Compatible with multi-step synthesis [7] |
Trifluoroborate salt | High aqueous stability | None (used directly) | Non-hygroscopic; tolerates air [4] |
Boc (N-protection) | Protects amine during boronation | TFA | Prevents imine formation [5] [6] |
Purification tactics include silica gel blended with boric acid to suppress boroxine formation and recrystallization from hexane/ethyl acetate mixtures [7].
Although [1-methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid lacks chiral centers, stereoselectivity becomes critical when coupled with ortho-substituted biaryls. Axial chirality may arise in products where rotation around the aryl–pyridyl bond is restricted, as observed in 2-fluoro-4-biphenyl derivatives (e.g., compound 5h). Such atropisomers exhibit distinct biological profiles due to differential target engagement [1] [8].
Stereocontrol strategies include:
Resolution techniques:
Computational modeling (DFT) predicts rotational barriers >25 kcal/mol for ortho-trifluoromethyl biaryls, confirming atropisomer stability at physiological temperatures [1].
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3